(3-Chloro-1H-indol-1-yl)(phenyl)methanone
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Overview
Description
(3-Chloro-1H-indol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro-substituted indole ring attached to a phenylmethanone group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1H-indol-1-yl)(phenyl)methanone typically involves the reaction of 3-chloroindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1H-indol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the indole nucleus.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used to replace the chloro group with methoxy or thiol groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a bromo-substituted indole derivative, while nucleophilic substitution with sodium methoxide would produce a methoxy-substituted indole derivative .
Scientific Research Applications
(3-Chloro-1H-indol-1-yl)(phenyl)methanone has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Chloro-1H-indol-1-yl)(phenyl)methanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chloro group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a chloro group.
(1H-Indol-3-yl)methanamine: Lacks the phenylmethanone group but retains the indole core.
N’-((2-phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide: Contains additional functional groups and has been studied for its antimycobacterial activity.
Uniqueness
(3-Chloro-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H10ClNO |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
(3-chloroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-13-10-17(14-9-5-4-8-12(13)14)15(18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
DXAPWVOJSYUDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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